molecular formula C21H28N2O3 B5630143 1-{2-[4-allyl-4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one

1-{2-[4-allyl-4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one

Cat. No. B5630143
M. Wt: 356.5 g/mol
InChI Key: LWPWNNMINRDWTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "1-{2-[4-allyl-4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one" typically involves multiple steps, starting from basic building blocks like amino acids, allyl, and benzyl groups. A study by Boto et al. (2001) details a synthesis approach for 2,3-disubstituted pyrrolidines and piperidines, which could be analogous to the synthesis of our compound, utilizing oxidative decarboxylation and beta-iodination of amino acids to introduce various substituents at specific positions on the piperidine and pyrrolidine rings (Boto, Hernández, de Leon, & Suárez, 2001).

Molecular Structure Analysis

The molecular and crystal structures of related compounds, as explored by Kuleshova and Khrustalev (2000), provide insight into the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. Such studies are vital for understanding the 3D arrangement and potential interactions of "1-{2-[4-allyl-4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one" in different environments (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves nucleophilic addition, cyclization, and substitutions, as demonstrated in the synthesis and characterization processes reported by various researchers. For example, the synthesis of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide by H. Bi (2014) showcases a reaction pathway that might be relevant to the compound , highlighting the versatility and reactivity of the piperidine and pyrrolidine rings in forming complex structures (H. Bi, 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their application and handling. Investigations into the crystal structure and bioactivity of related compounds, as done by Xue Si-jia (2011), provide valuable information on how these properties can influence the compound's stability, bioavailability, and overall utility in various applications (Xue Si-jia, 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and potential for further transformations, are key to understanding the utility of "1-{2-[4-allyl-4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one" in synthetic chemistry. Studies on the synthesis of related compounds, like those by Johnson et al. (2002), illustrate the complex interplay of factors that determine the chemical behavior of such molecules, offering insights into how our compound of interest might react under similar conditions (Johnson, Jang, Slafer, Curtis, & Beak, 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many piperidine derivatives are known to have biological activity and are used in various therapeutic applications .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential uses, particularly in the field of pharmaceuticals .

properties

IUPAC Name

1-[2-oxo-2-(4-phenylmethoxy-4-prop-2-enylpiperidin-1-yl)ethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-2-10-21(26-17-18-7-4-3-5-8-18)11-14-22(15-12-21)20(25)16-23-13-6-9-19(23)24/h2-5,7-8H,1,6,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPWNNMINRDWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCN(CC1)C(=O)CN2CCCC2=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[4-Allyl-4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one

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